Fast blue BB salt

Vue d'ensemble

Description

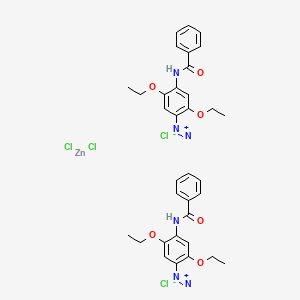

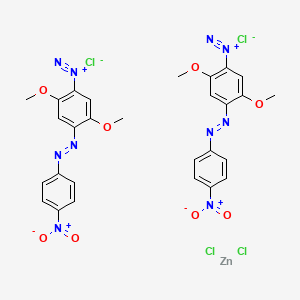

Fast Blue BB salt, also known as 4-benzoylamino-2,5-diethoxybenzenediazonium chloride hemi (zinc chloride) salt, is a diazonium salt that is widely used in various scientific and industrial applications. It is known for its role in histochemistry and enzyme histochemistry, particularly for staining purposes. The compound is commercially available as a zinc chloride double salt and has a molecular formula of C17H18N3O3Cl · 1/2 ZnCl2 .

Mécanisme D'action

Target of Action

Fast Blue BB Salt primarily targets enzymes such as β-glycosidase , alkaline phosphatase , and acetylcholinesterase . These enzymes play crucial roles in various biochemical processes. For instance, β-glycosidase is involved in the hydrolysis of glycosidic bonds in complex sugars, while alkaline phosphatase is essential in removing phosphate groups from molecules, including nucleotides, proteins, and alkaloids.

Mode of Action

This compound interacts with its targets through a process known as diazotization . In the presence of these enzymes, this compound couples with specific substrates that are cleaved by the enzymes . For example, in the presence of β-glycosidase, two moles of 6-bromo-2-napthol-β-d-glucopyranoside are cleaved into two moles of d-glucose and two moles of 6-bromo-2-napthol . These moles of 6-bromo-2-napthol then couple with one mole of this compound .

Biochemical Pathways

The action of this compound affects several biochemical pathways. The cleavage of substrates by enzymes like β-glycosidase leads to the production of d-glucose and 6-bromo-2-napthol . These products can then participate in other biochemical reactions, influencing various pathways. For instance, d-glucose is a key player in energy metabolism pathways.

Result of Action

The result of this compound’s action is the formation of a colored compound. For instance, the coupling of 6-bromo-2-napthol with this compound results in the formation of a reddish-colored dye . This color change is often used to visualize the presence and activity of targeted enzymes in histological sections .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water can affect its availability for enzymatic reactions . Additionally, factors such as pH and temperature can impact the activity of the enzymes it targets, thereby influencing its overall action.

Analyse Biochimique

Biochemical Properties

Fast Blue BB salt plays a significant role in biochemical reactions, particularly as a substrate for β-glycosidase enzymes. When β-glycosidases cleave 6-bromo-2-napthol-β-d-glucopyranoside, they produce 6-bromo-2-napthol, which then couples with this compound to form a reddish dye. This reaction is commonly used to visualize enzyme activity in histological samples . This compound also interacts with other enzymes such as alkaline phosphatase, where it serves as a chromogenic substrate, producing a colored product that can be easily detected .

Cellular Effects

This compound influences various cellular processes, particularly in the context of staining and visualization. It is used to stain myelin in nerve tissues, aiding in the study of neurological conditions . The compound’s interaction with enzymes like β-glycosidase and alkaline phosphatase can affect cell signaling pathways and gene expression by providing a means to detect and quantify enzyme activity . Additionally, this compound’s role in histochemical staining helps researchers observe cellular metabolism and structural changes in different cell types .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes. For instance, in the presence of β-glycosidase, this compound couples with 6-bromo-2-napthol to form a colored complex, allowing for the visualization of enzyme activity . This binding interaction is crucial for the compound’s function as a chromogenic substrate. Additionally, this compound’s ability to form stable diazonium compounds enables it to participate in various biochemical assays, providing a reliable means of detecting enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored properly, but prolonged exposure to light and air can lead to degradation, affecting its staining efficiency . Long-term studies have shown that this compound maintains its staining properties over extended periods, making it a reliable reagent for histochemical applications . Researchers should be mindful of storage conditions to ensure consistent results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal concentrations, the compound effectively stains target tissues without causing adverse effects . At higher doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal cellular functions . It is essential to determine the appropriate dosage to achieve accurate staining while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to enzyme activity and substrate conversion. In the presence of β-glycosidase, the compound participates in the hydrolysis of 6-bromo-2-napthol-β-d-glucopyranoside, leading to the formation of 6-bromo-2-napthol and subsequent coupling with this compound . This reaction highlights the compound’s role in metabolic flux and its interaction with specific enzymes, contributing to the visualization of metabolic processes in biological samples .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with specific transporters and binding proteins. The compound’s solubility in water facilitates its uptake and distribution in biological samples . Once inside the cells, this compound localizes to areas with high enzyme activity, allowing for targeted staining and visualization of specific cellular components . This targeted distribution is crucial for accurate histochemical analysis.

Subcellular Localization

This compound exhibits subcellular localization based on its interactions with enzymes and cellular structures. The compound is often directed to specific compartments or organelles where enzyme activity is prevalent . For example, in nerve tissues, this compound localizes to myelin sheaths, enabling the visualization of myelin distribution and integrity . This subcellular targeting is facilitated by the compound’s chemical properties and its ability to form stable complexes with target biomolecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Fast Blue BB salt is synthesized through the diazotization of 4-amino-2,5-diethoxybenzanilide. The process involves the reaction of this compound with sodium nitrite in the presence of hydrochloric acid, followed by the addition of zinc chloride to form the double salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is then purified and crystallized to obtain the final product, which is available in various grades for different applications .

Analyse Des Réactions Chimiques

Types of Reactions

Fast Blue BB salt undergoes several types of chemical reactions, including:

Coupling Reactions: It reacts with phenolic compounds to form azo dyes.

Substitution Reactions: The diazonium group can be substituted by other nucleophiles.

Reduction Reactions: The diazonium group can be reduced to form the corresponding amine

Common Reagents and Conditions

Phenolic Compounds: Used in coupling reactions to form azo dyes.

Reducing Agents: Such as sodium sulfite, used in reduction reactions.

Nucleophiles: Such as water or alcohols, used in substitution reactions

Major Products

Azo Dyes: Formed from coupling reactions with phenolic compounds.

Amines: Formed from reduction reactions

Applications De Recherche Scientifique

Fast Blue BB salt has a wide range of applications in scientific research:

Histochemistry: Used for staining tissues to observe cellular structures.

Enzyme Histochemistry: Used to demonstrate enzyme activities, such as alkaline phosphatase and beta-glucuronidase

Neuroscience: Used to stain myelin in nerve tissues for microscopic observation.

Biochemistry: Used as a substrate for beta-glycosidase in various assays.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fast Blue B Salt: Another diazonium salt used for similar staining purposes.

Fast Red TR Salt: Used for staining and enzyme histochemistry.

Fast Garnet GBC Salt: Used in histochemical staining.

Uniqueness

Fast Blue BB salt is unique due to its specific staining properties and its ability to form stable azo bonds with phenolic compounds. It is particularly effective in demonstrating enzyme activities and staining myelin in nerve tissues, making it a valuable tool in both histochemistry and neuroscience .

Propriétés

Numéro CAS |

5486-84-0 |

|---|---|

Formule moléculaire |

C34H36Cl4N6O6Zn |

Poids moléculaire |

831.9 g/mol |

Nom IUPAC |

zinc;N-(4-diazonio-2,5-diethoxyphenyl)benzenecarboximidate;dichloride;dihydrochloride |

InChI |

InChI=1S/2C17H17N3O3.4ClH.Zn/c2*1-3-22-15-11-14(20-18)16(23-4-2)10-13(15)19-17(21)12-8-6-5-7-9-12;;;;;/h2*5-11H,3-4H2,1-2H3;4*1H;/q;;;;;;+2/p-2 |

Clé InChI |

CMFRFQODFZBKTI-UHFFFAOYSA-L |

SMILES |

CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)[N+]#N.CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl |

SMILES canonique |

CCOC1=CC(=C(C=C1N=C(C2=CC=CC=C2)[O-])OCC)[N+]#N.CCOC1=CC(=C(C=C1N=C(C2=CC=CC=C2)[O-])OCC)[N+]#N.Cl.Cl.[Cl-].[Cl-].[Zn+2] |

Key on ui other cas no. |

5486-84-0 |

Pictogrammes |

Irritant; Health Hazard |

Synonymes |

enzenediazonium, 4-(benzoylamino)-2,5-diethoxy- Echtblausalz fast blue 2B salt Fast Blue BB Fast Blue BB hexafluorophosphate Fast Blue BB salt Fast Blue BB tetrachlorozincate (2:1) Fast blue BBN |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-(4-chlorobenzoyl)-10,10-dioxo-4H-pyrrolo[1,2-b][1,2,5]benzothiadiazepine-4-carboxylate](/img/structure/B1258820.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)oxamide](/img/structure/B1258831.png)

![(3aR,4S,9aR,9bS)-N-(4-chlorophenyl)-2-(4-fluorophenyl)-1,3-dioxo-3a,4,9a,9b-tetrahydropyrrolo[1,2]pyrrolo[3,5-b]pyridazine-4-carboxamide](/img/structure/B1258834.png)

![N4-(4-methoxyphenyl)-N5-[(1S)-1-phenylethyl]-1H-imidazole-4,5-dicarboxamide](/img/structure/B1258836.png)